REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[CH3:13]>C(#N)C.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[CH3:13])=[O:1] |f:2.3.4|
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Name
|
|
Quantity
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0.36 g
|
Type
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reactant
|
Smiles
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OCC1=C(C=C(C=C1)NC(C)=O)C
|
Name
|
|
Quantity
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16 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.875 g
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Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Control Type
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UNSPECIFIED
|
Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The MnO2 was filtered off
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
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Type
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CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
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Type
|
WASH
|
Details
|
Elution with 0-100% ethyl acetate/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=C(C=C1)NC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.326 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |